(2S)-2-Pyrazin-2-ylpropan-1-amine
Description
(2S)-2-Pyrazin-2-ylpropan-1-amine is a chiral amine derivative featuring a pyrazine ring substituted at the C2 position of a propane backbone. Pyrazine-containing compounds are of significant interest in medicinal chemistry due to their ability to participate in hydrogen bonding and π-π interactions, which enhance binding affinity to biological targets. This compound’s stereochemistry (S-configuration at C2) further influences its pharmacological profile, including selectivity and metabolic stability.
Properties
IUPAC Name |
(2S)-2-pyrazin-2-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6(4-8)7-5-9-2-3-10-7/h2-3,5-6H,4,8H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCGQOBISAGMQL-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Pyrazin-2-ylpropan-1-amine typically involves the reaction of pyrazine derivatives with appropriate amine precursors. One common method includes the use of pyrazine-2-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with (S)-2-aminopropane to yield the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Pyrazin-2-ylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include pyrazine N-oxides, dihydropyrazine derivatives, and various substituted pyrazine compounds.
Scientific Research Applications
(2S)-2-Pyrazin-2-ylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-Pyrazin-2-ylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize (2S)-2-Pyrazin-2-ylpropan-1-amine, we compare it with four related compounds based on structural motifs, synthesis routes, and functional properties.
Structural and Functional Comparison
Key Observations :
- Pyrazine vs. Pyrimidine/Piperazine : The pyrazine ring in the target compound offers distinct electronic properties compared to pyrimidine derivatives (e.g., compound 235 in ), which are often used in kinase inhibitors due to their planar aromaticity. Piperazine-containing analogs (e.g., ) enhance solubility but may reduce blood-brain barrier penetration.
- Chirality : The (2S) configuration in the target compound contrasts with (1S,2R) stereochemistry in compound , which is critical for receptor selectivity in psychoactive agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
